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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical

properties, and expected solubility and stability characteristics of 2-Methyl-2-
morpholinopropan-1-amine (CAS No: 173336-43-1). Due to the limited availability of specific

experimental data in public literature, this document also furnishes detailed, generalized

experimental protocols for determining the solubility and stability of aminomorpholine

derivatives. These methodologies are presented to empower researchers to conduct their own

empirical assessments. Visual workflows for these experimental procedures are provided to

ensure clarity and reproducibility.

Introduction
2-Methyl-2-morpholinopropan-1-amine is a substituted morpholine derivative with potential

applications as an intermediate in the synthesis of pharmaceutical compounds and in polymer

chemistry.[1] Its molecular structure, featuring a primary amine and a morpholine ring, suggests

a unique combination of hydrophilicity and lipophilicity, which influences its behavior in various

solvent systems and its stability under different environmental conditions. An understanding of
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these properties is critical for its effective use in research and development, particularly in drug

formulation and process chemistry.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-2-morpholinopropan-1-amine
is presented in Table 1. These data are compiled from publicly available databases and

computational predictions.

Property Value Source

IUPAC Name
2-methyl-2-(morpholin-4-

yl)propan-1-amine
PubChem

Synonyms

2-Methyl-2-morpholin-4-yl-

propylamine, β,β-Dimethyl-4-

morpholineethanamine

Smolecule[1]

CAS Number 173336-43-1 PubChem[2]

Molecular Formula C₈H₁₈N₂O PubChem[2]

Molecular Weight 158.24 g/mol PubChem[2]

Predicted Boiling Point 225.8 ± 20.0 °C Smolecule[1]

Physical State Liquid at standard conditions Smolecule[1]

Hazard Classification
Skin Corrosion/Irritation,

Category 1B
PubChem[2]

Solubility Profile
Quantitative solubility data for 2-Methyl-2-morpholinopropan-1-amine is not extensively

documented in publicly accessible literature. However, based on its chemical structure, a

qualitative solubility profile can be predicted. The presence of a primary amine and the nitrogen

and oxygen atoms in the morpholine ring allows for hydrogen bonding with protic solvents,

while the alkyl backbone provides some nonpolar character.

Table 2: Expected Solubility of 2-Methyl-2-morpholinopropan-1-amine
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Solvent Class Example Solvents Expected Solubility Rationale

Polar Protic
Water, Methanol,

Ethanol
High

The primary amine

and morpholine

heteroatoms can form

strong hydrogen

bonds with protic

solvents.[1]

Polar Aprotic
Acetone, Acetonitrile,

DMSO
High

The compound's

polarity allows for

favorable dipole-

dipole interactions

with these solvents.[1]

Nonpolar Ethers
Diethyl ether,

Tetrahydrofuran (THF)
Moderate

Some solubility is

expected due to the

lipophilic alkyl chain,

but limited by the

polar functional

groups.[1]

Aromatic

Hydrocarbons
Toluene, Benzene Low

The significant polarity

of the molecule limits

its solubility in

nonpolar aromatic

solvents.[1]

Experimental Protocol for Solubility Determination
(Shake-Flask Method)
This section outlines a standard procedure for determining the solubility of a compound like 2-
Methyl-2-morpholinopropan-1-amine.

Objective: To determine the equilibrium solubility of the test compound in various solvents at a

controlled temperature.

Materials:
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2-Methyl-2-morpholinopropan-1-amine

Selected solvents (e.g., water, ethanol, acetonitrile, etc.)

Scintillation vials or flasks with screw caps

Orbital shaker with temperature control

Analytical balance

Pipettes and syringes

Syringe filters (e.g., 0.45 µm PTFE or nylon)

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis or Mass Spectrometry)

Procedure:

Add an excess amount of 2-Methyl-2-morpholinopropan-1-amine to a series of vials.

Add a known volume of each selected solvent to the respective vials.

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed for

a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

After shaking, allow the vials to stand undisturbed for a sufficient time to allow undissolved

solids to settle.

Carefully withdraw a sample from the supernatant of each vial using a syringe.

Filter the sample through a syringe filter into a clean vial to remove any undissolved

particles.

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the

analytical method.
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Quantify the concentration of the compound in the diluted filtrate using a validated HPLC

method.

Calculate the solubility in units such as mg/mL or mol/L.
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Experimental Workflow for Solubility Determination

Add excess compound to vials

Add known volume of solvent

Seal vials and place in temperature-controlled shaker

Agitate until equilibrium is reached

Allow solids to settle

Withdraw and filter supernatant

Dilute filtrate

Quantify concentration by HPLC

Calculate solubility

Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Determination.
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Stability Profile
The stability of 2-Methyl-2-morpholinopropan-1-amine is a critical parameter for its storage,

handling, and application. While specific stability data is scarce, it is known to be air-sensitive.

[1] Amines, in general, can be susceptible to degradation through oxidation, and their stability

can be influenced by pH, light, and temperature.

Table 3: Potential Stability Considerations for 2-Methyl-2-morpholinopropan-1-amine

Condition Potential for Degradation Rationale

pH Dependent

The primary amine can be

protonated at low pH, which

may alter its reactivity and

degradation pathways. At high

pH, the free base is more

susceptible to oxidation.

Temperature Susceptible

Elevated temperatures can

accelerate oxidative

degradation and other

decomposition reactions.

Light Possible

Photodegradation can occur,

especially in the presence of

photosensitizers.

Oxidation Susceptible

The lone pair of electrons on

the nitrogen atoms makes the

compound susceptible to

oxidation, particularly in the

presence of air or other

oxidizing agents.

Experimental Protocol for Stability Assessment (Forced
Degradation Study)
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This protocol describes a typical forced degradation study to identify potential degradation

products and pathways and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of 2-Methyl-2-morpholinopropan-1-amine under

various stress conditions.

Materials:

2-Methyl-2-morpholinopropan-1-amine

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂)

Temperature-controlled ovens

Photostability chamber

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure:

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g.,

water or methanol).

Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat at a controlled

temperature (e.g., 60°C) for a specified time.

Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) and heat at a controlled

temperature.

Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

Thermal Degradation: Expose a solid sample and a solution sample to elevated

temperatures (e.g., 80°C) in an oven.
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Photostability: Expose a solid sample and a solution sample to light in a photostability

chamber according to ICH guidelines.

Analysis: At various time points, withdraw samples from each stress condition, neutralize if

necessary, and analyze by a suitable HPLC-PDA/MS method. The method should be

capable of separating the parent compound from all degradation products.

Data Evaluation: Compare the chromatograms of the stressed samples with that of an

unstressed control to identify and quantify the degradation products.

Workflow for Forced Degradation Study

Prepare stock solution of compound

Expose to stress conditions

Acid Hydrolysis (HCl, heat) Base Hydrolysis (NaOH, heat) Oxidation (H2O2) Thermal Stress (heat) Photostability (light)

Analyze samples by HPLC-PDA/MS at time points

Identify and quantify degradation products

Click to download full resolution via product page

Caption: Forced Degradation Study Workflow.

Conclusion
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While specific, quantitative data on the solubility and stability of 2-Methyl-2-
morpholinopropan-1-amine are not readily available in the public domain, its chemical

structure provides a basis for predicting its behavior. It is expected to be highly soluble in polar

solvents and is known to be sensitive to air. For researchers and drug development

professionals, empirical determination of these properties is essential. The generalized

experimental protocols and workflows provided in this guide offer a robust framework for

conducting such studies, enabling the generation of reliable data to support the development

and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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